
6-Methyl-3-oxo-2,3-dihydropyridazine-4-
carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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acid

Cat. No.: B1593315 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-3-oxo-2,3-
dihydropyridazine-4-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for the definitive structure

elucidation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Designed for

researchers, scientists, and drug development professionals, this document moves beyond

simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-

validating and robust analytical workflow. The pyridazinone core is a privileged scaffold in

medicinal chemistry and agrochemicals, appearing in compounds with a wide array of

biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2]

[3][4] Therefore, unambiguous characterization of novel derivatives like the title compound is a

critical step in discovery and development.

The Analytical Mandate: Confirming the Molecular
Architecture
The primary objective is to verify the molecular structure of 6-Methyl-3-oxo-2,3-
dihydropyridazine-4-carboxylic acid, whose basic properties are outlined below. Our

analytical strategy is predicated on a multi-technique approach, where each analysis provides

orthogonal data that, when combined, builds an unassailable case for the final structure.
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Table 1: Core Molecular Properties

Property Value Source

Molecular Formula C₆H₆N₂O₃ [5][6]

Molecular Weight 154.12 g/mol [5]

CAS Number 74557-73-6 [5][6]

| InChIKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N |[7] |

The proposed structure, with atom numbering for spectroscopic assignment, is presented

below. This numbering will be used consistently throughout this guide.

Caption: Proposed structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

The Logic of Elucidation: A Self-Validating Workflow
A robust structure elucidation is not a linear process but an interconnected system of checks

and balances. We will employ a workflow that begins with broad functional group identification

(Infrared Spectroscopy), proceeds to detailed atomic connectivity (Nuclear Magnetic

Resonance), and is finalized by absolute mass confirmation (Mass Spectrometry).

Caption: The integrated workflow for structure elucidation.

Part 1: Infrared (IR) Spectroscopy – The Functional
Group Fingerprint
Expertise & Causality: IR spectroscopy is our first analytical checkpoint. Its power lies in its

ability to quickly confirm the presence or absence of key functional groups by detecting their

characteristic vibrational frequencies. For our target molecule, we have several critical

functionalities: a carboxylic acid (which presents as a very broad O-H stretch and a C=O

stretch), a cyclic amide, or "lactam" (N-H stretch and a distinct C=O stretch), and the C=C

double bond of the pyridazine ring. The presence of all these bands provides strong initial

evidence that our synthesis was successful. The absence of peaks corresponding to starting

materials would likewise confirm successful purification.
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Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly

onto the ATR crystal (typically diamond or germanium).

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and

the crystal.

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of

4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal must be run

immediately prior to the sample and automatically subtracted.

Data Processing: Perform baseline correction if necessary.

Data Presentation: Expected IR Absorption Bands

Table 2: Characteristic IR Frequencies

Wavenumber
(cm⁻¹)

Functional Group Vibration Type
Expected
Appearance

3300–2500 Carboxylic Acid O-H Stretch
Very broad, often
obscuring C-H
peaks

~3200 Lactam (Amide) N-H Stretch Medium to sharp peak

~1720-1700 Carboxylic Acid C=O Stretch Strong, sharp peak

~1680-1650 Lactam (Amide) C=O Stretch (Amide I) Strong, sharp peak

~1650-1600 Alkene C=C Stretch Medium intensity peak

| ~1550 | Lactam (Amide) | N-H Bend (Amide II) | Medium intensity peak |

The observation of two distinct carbonyl peaks is a crucial diagnostic feature, helping to

differentiate the carboxylic acid and lactam environments.[8][9]
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Part 2: Nuclear Magnetic Resonance (NMR) –
Mapping the Atomic Skeleton
Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing

unambiguous information about the chemical environment, connectivity, and number of protons

and carbons in a molecule. For this specific structure, ¹H NMR will confirm the number and type

of protons (methyl, vinyl, NH, OH), while ¹³C NMR will confirm the six unique carbon

environments. The use of a solvent like DMSO-d₆ is critical, as its ability to form hydrogen

bonds allows for the observation of the exchangeable protons from the N-H and O-H groups.

¹H NMR Analysis
Protocol: ¹H NMR Spectroscopy (400 MHz)

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle,

an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are

sufficient for a high signal-to-noise ratio.

Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50

ppm.

Data Presentation: Predicted ¹H NMR Signals (in DMSO-d₆)

Table 3: Predicted ¹H NMR Data
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Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

H_OH ~13.0
Broad
Singlet

1H
Carboxylic
Acid (OH)

Highly
deshielded
acidic
proton,
broad due
to
exchange.

H_N1 ~9.0 - 11.0 Broad Singlet 1H Lactam (NH)

Deshielded

amide proton,

broad due to

exchange

and

quadrupolar

nitrogen.

H_C5 ~7.5 - 8.0 Singlet 1H
Vinyl Proton

(-CH=)

Proton on an

electron-

deficient

heterocyclic

ring.

| H_C8 | ~2.3 | Singlet | 3H | Methyl (-CH₃) | Aliphatic protons attached to a C=C double bond. |

The simplicity of the spectrum—four singlets—is a powerful piece of evidence. The absence of

any complex splitting patterns (doublets, triplets, etc.) confirms the isolated nature of each

proton group, perfectly matching the proposed structure.

¹³C NMR Analysis
Protocol: ¹³C NMR Spectroscopy (101 MHz)

Sample & Instrument: The same sample prepared for ¹H NMR is used.
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Acquisition: A standard proton-decoupled ¹³C experiment is run. A larger number of scans

(~1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation

delay of 2-5 seconds is used.

Referencing: The spectrum is referenced to the central peak of the DMSO-d₆ septet at δ

39.52 ppm.

Data Presentation: Predicted ¹³C NMR Signals (in DMSO-d₆)

Table 4: Predicted ¹³C NMR Data

Label
Chemical Shift (δ,
ppm)

Assignment Rationale

C7 ~165
Carboxylic Acid
Carbonyl

Typical chemical
shift for a
carboxylic acid
C=O.

C3 ~160 Lactam Carbonyl

Typical chemical shift

for an amide/lactam

C=O.

C6 ~145 Quaternary C=C

sp² carbon attached to

nitrogen and the

methyl group.

C4 ~135 Quaternary C=C
sp² carbon attached to

the carboxylic acid.

C5 ~125 Tertiary C=C-H
sp² carbon attached to

a proton.

| C8 | ~18 | Methyl Carbon | Typical chemical shift for an aliphatic methyl group. |

The observation of exactly six distinct carbon signals, with two in the carbonyl region and three

in the sp² region, strongly corroborates the proposed molecular formula and skeleton. Further

confirmation with 2D NMR experiments like HSQC and HMBC would definitively link the proton

and carbon signals, providing the highest level of confidence.
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Part 3: Mass Spectrometry (MS) – The Molecular
Weight Verdict
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the

precise molecular weight of the compound and its fragmentation pattern, which acts as a

structural fingerprint. For our target, high-resolution mass spectrometry (HRMS) will be used to

confirm the elemental composition (C₆H₆N₂O₃) by matching the measured mass to the

theoretical mass with high precision (typically < 5 ppm error). The fragmentation pattern under

electron ionization (EI) can reveal stable fragments that are logical losses from the parent

structure.

Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow

rate (e.g., 5-10 µL/min).

Ionization: ESI is run in both positive and negative ion modes to detect the protonated

molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-

of-Flight (TOF) or Orbitrap instrument.

Data Analysis: The exact mass of the molecular ion is measured and compared to the

theoretical mass calculated for the formula C₆H₆N₂O₃.

Data Presentation: Expected Mass Spectrometry Data

Table 5: Predicted HRMS and Fragmentation Data
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m/z (Daltons) Ion Rationale

155.0451 (Calculated) [C₆H₇N₂O₃]⁺
Protonated molecular ion,
[M+H]⁺

153.0306 (Calculated) [C₆H₅N₂O₃]⁻
Deprotonated molecular ion,

[M-H]⁻

137 [M-H₂O]⁺
Loss of water from the

carboxylic acid

110 [M-CO₂]⁺
Decarboxylation of the

molecular ion

| 109 | [M-COOH]⁺ | Loss of the entire carboxylic acid group |

Confirming the exact mass to within 5 ppm of the calculated value for C₆H₆N₂O₃ provides

definitive proof of the molecular formula.[10] The observed fragmentation pattern, particularly

the loss of the carboxylic acid moiety, serves as strong corroborating evidence for the proposed

structure.[11]

Conclusion: A Triad of Evidence
The structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is elucidated with

high confidence through the synergistic application of three core analytical techniques.

IR Spectroscopy confirmed the presence of the essential carboxylic acid, lactam, and alkene

functional groups.

NMR Spectroscopy (¹H and ¹³C) provided an unambiguous map of the molecular skeleton,

confirming the four distinct proton environments and six unique carbon atoms, consistent

with the proposed connectivity.

Mass Spectrometry verified the exact molecular formula (C₆H₆N₂O₃) through high-resolution

mass measurement and showed logical fragmentation patterns.

Each technique provides a layer of evidence that validates the data from the others, creating a

self-consistent and trustworthy conclusion. While X-ray crystallography would provide the
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absolute "gold standard" proof, the comprehensive spectroscopic data presented here is widely

accepted in the scientific community as definitive structural confirmation.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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